molecular formula C14H9ClN2O2 B2552202 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-53-2

2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B2552202
CAS No.: 339098-53-2
M. Wt: 272.69
InChI Key: VTUDBWWETXFLLG-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic derivative of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, characterized by a 3-chlorobenzyl substituent at position 2.

  • Antimycobacterial Activity: Exhibits potent activity against Mycobacterium tuberculosis (Mtb) with an MIC90 of 0.065 µM, targeting the QcrB subunit of the cytochrome bc1 complex .

The 3-chlorobenzyl group enhances metabolic stability and target binding, distinguishing it from other derivatives .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)8-17-13(18)11-4-5-16-7-12(11)14(17)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDBWWETXFLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

  • Analgesic Activity
    • Research indicates that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. In experiments involving the writhing test in mice, certain derivatives demonstrated analgesic effects superior to that of standard analgesics like acetylsalicylic acid (aspirin) and comparable to morphine .
  • Anticancer Properties
    • The compound has shown promise as an anticancer agent. Studies have evaluated its cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Some derivatives exhibited moderate cytotoxicity against cancer cells while showing limited toxicity towards non-cancerous cells . The mechanism of action appears to involve inhibition of specific pathways related to cancer cell proliferation.
  • Antimicrobial Activity
    • Investigations into the antimicrobial properties of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have revealed effectiveness against certain bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Material Science Applications

The compound serves as a building block for synthesizing more complex materials with specific properties. Its unique structure allows for modifications that can enhance functionality in various applications such as drug delivery systems or as precursors in organic electronics.

Case Study 1: Analgesic Derivatives

A study focused on synthesizing new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione assessed their analgesic effects using behavioral tests in mice. The results indicated that specific structural modifications significantly increased analgesic potency compared to the parent compound. Notably, certain derivatives were found to be less toxic than traditional analgesics while maintaining effective pain relief capabilities .

Case Study 2: Anticancer Evaluation

In another research project, several pyrrolo[3,4-c]pyridine derivatives were tested for their anticancer activity against human ovarian cancer cell lines. The study highlighted that some compounds exhibited selective cytotoxicity towards cancer cells with minimal effects on healthy cells. This selectivity suggests potential for further development into targeted cancer therapies .

Summary Table of Biological Activities

Activity Effectiveness References
AnalgesicSuperior to aspirin; comparable to morphine
AnticancerModerate cytotoxicity against cancer cells
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations in pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives influence pharmacological properties:

Compound Name / Substituent Key Features Biological Activity Reference
2-(3-Chlorobenzyl) (Target Compound) 3-Chlorobenzyl at position 2 MIC90 = 0.065 µM (Mtb); QcrB subunit target
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl) Additional 4-methyl and oxadiazole groups Enhanced Mtb activity (MIC = 0.065 µM)
Derivatives 30a–30e Varied aryl/heteroaryl substituents Analgesic activity > aspirin but < model compound 30a
2-(4-Hydroxyphenyl) 4-Hydroxyphenyl at position 2 Likely improved solubility but reduced metabolic stability
4-Chloro-2-(2,6-dioxopiperidin-3-yl) Piperidinyl-dione substituent Research use in life sciences (undisclosed activity)

Substituent Trends :

  • Chlorine vs. Hydroxyl : The 3-chlorobenzyl group in the target compound improves metabolic stability compared to 4-hydroxyphenyl derivatives, which may undergo faster degradation .
  • Aromatic vs. Heterocyclic : Replacement of phenyl with pyrimidine (e.g., in derivatives from Sladowska et al.) reduces analgesic potency, highlighting the importance of aromatic interactions .

Pharmacological Activity

Antimycobacterial Activity

The target compound and its oxadiazole-containing analog exhibit hyperactivity against cytochrome bd oxidase-deficient Mtb strains, confirming QcrB as the primary target. Resistance mutations (e.g., Ala317Thr in QcrB) further validate target specificity . Comparable derivatives lacking the 3-chlorobenzyl group show reduced potency (MICs in micromolar range) .

Analgesic and Sedative Effects
  • Derivatives 33a–33h : Inhibit locomotor activity in mice; 33b and 33d extend thiopental anesthesia .
  • Derivatives 36 and 37 : Exhibit antiedematous and antiallodynic effects in pain models, though less potent than the target compound's structural analogs .
  • Chlorine Substituent : Derivatives with 3-chloro groups on the benzyl ring (as in the target compound) show optimal analgesic activity in the "writhing" test, outperforming OCH3 and CF3 analogs .

Metabolic Stability and Degradation

  • Alkaline Hydrolysis : Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives undergo C1-N2 bond cleavage under alkaline conditions, yielding isonicotinic acid derivatives . The 3-chlorobenzyl group likely slows degradation compared to hydroxyl- or methoxy-substituted analogs, enhancing in vivo stability .
  • Ester Linkages : Early analogs with ester groups showed metabolic instability, prompting optimization toward stable derivatives like the target compound .

Toxicity Profile

  • Low Toxicity : Analogs like 30a–30e and 33a–33h demonstrate minimal toxicity in murine models, contrasting with morphine and aspirin .
  • CNS Effects : Piperazinyl-linked derivatives (e.g., from Śladowska et al.) exhibit depressive CNS actions, whereas the target compound’s benzyl group may reduce off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and what are their limitations?

  • Methodology : The compound can be synthesized via multi-step reactions involving fluorination, nitration, or Suzuki-Miyaura cross-coupling. For example, fluorination using Selectfluor® (1.5 eq.) in acetonitrile/ethanol at 70°C yields fluorinated intermediates, though yields may be low (~29%) due to competing side reactions . Chlorobenzyl substitution can be achieved via alkylation or nucleophilic aromatic substitution under controlled conditions. Purification typically involves silica gel column chromatography (e.g., DCM/ethyl acetate gradients) .
  • Limitations : Low yields in fluorination steps and sensitivity to reaction conditions (e.g., temperature, solvent polarity) require iterative optimization.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : X-ray crystallography (e.g., single-crystal diffraction) provides definitive confirmation of the molecular geometry, including the chlorobenzyl substituent orientation and pyrrolopyridinedione core . Complementary techniques include 1H^1H-NMR (e.g., δ 7.23–8.21 ppm for aromatic protons) and 19F^{19}F-NMR (e.g., δ -172.74 ppm for fluorinated analogs) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <3 ppm error .

Q. What safety precautions are critical during handling and synthesis?

  • Protocols : Use PPE (gloves, goggles, masks) to avoid inhalation, skin contact, or ingestion. Reactions involving chlorinated intermediates (e.g., 3-chlorobenzyl derivatives) require fume hoods due to potential toxicity. Post-reaction cleanup involves neutralization of acidic/basic waste and solvent recovery .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers in fluorination or cross-coupling steps, reducing trial-and-error experimentation . Computational screening of solvents/catalysts (e.g., Pd(PPh3_3)4_4) improves yield and selectivity .

Q. What strategies address low yields in heterocyclic ring formation?

  • Methodology :

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling efficiency for pyridine ring closure .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates during cyclization .
  • Temperature control : Stepwise heating (e.g., 70°C for fluorination, 105°C for cross-coupling) minimizes decomposition .

Q. How do substituent variations (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance electrophilicity, potentially increasing binding affinity to biological targets.
  • Steric effects : Bulkier substituents (e.g., 3-chlorobenzyl) may hinder rotational freedom, altering conformational stability .
  • Experimental validation : Compare IC50_{50} values in enzyme inhibition assays using analogs synthesized via Schemes 2 and 5 .

Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodology :

  • Cross-validation : Use 1H^1H-13C^{13}C-HSQC NMR to assign ambiguous proton signals.
  • Crystallographic refinement : Resolve discrepancies in bond lengths/angles via high-resolution XRD (e.g., 0.8 Å resolution) .
  • Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in static XRD structures .

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